molecular formula C9H13N3O2 B2792353 ethyl 5-amino-2-cyclopropyl-1H-imidazole-4-carboxylate CAS No. 2111706-43-3

ethyl 5-amino-2-cyclopropyl-1H-imidazole-4-carboxylate

Cat. No.: B2792353
CAS No.: 2111706-43-3
M. Wt: 195.222
InChI Key: NQOHEQIAUJUFSD-UHFFFAOYSA-N
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Description

ethyl 5-amino-2-cyclopropyl-1H-imidazole-4-carboxylate is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with cyclopropylamine, followed by cyclization with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: ethyl 5-amino-2-cyclopropyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

ethyl 5-amino-2-cyclopropyl-1H-imidazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • Ethyl 5-amino-2-cyclopropyl-1H-imidazole-4-carboxylate
  • Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate
  • Ethyl 4-cyano-1H-imidazole-5-carboxylate

Comparison: this compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted applications .

Properties

IUPAC Name

ethyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)6-7(10)12-8(11-6)5-3-4-5/h5H,2-4,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOHEQIAUJUFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N1)C2CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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